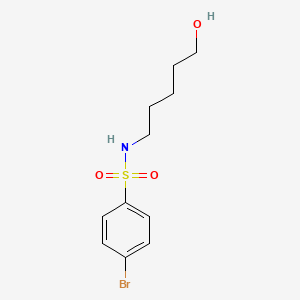
2-(4-Bromophenyl)-7-chloro-N-phenylquinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(4-Bromophenyl)-7-chloro-N-phenylquinazolin-4-amine is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This specific compound is characterized by the presence of a bromophenyl group at the second position, a chlorine atom at the seventh position, and a phenyl group attached to the nitrogen atom at the fourth position of the quinazoline ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-7-chloro-N-phenylquinazolin-4-amine typically involves multi-step reactions One common method includes the condensation of 4-bromoaniline with 2-chlorobenzoyl chloride to form an intermediate, which is then cyclized to produce the quinazoline core The reaction conditions often involve the use of catalysts such as zinc chloride and solvents like dichloromethane
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-(4-Bromophenyl)-7-chloro-N-phenylquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: The bromophenyl and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazolines depending on the nucleophile used.
科学的研究の応用
2-(4-Bromophenyl)-7-chloro-N-phenylquinazolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.
作用機序
The mechanism of action of 2-(4-Bromophenyl)-7-chloro-N-phenylquinazolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
類似化合物との比較
Similar Compounds
- 2-(4-Bromophenyl)-7-chloroquinazolin-4-amine
- 2-(4-Bromophenyl)-N-phenylquinazolin-4-amine
- 7-Chloro-N-phenylquinazolin-4-amine
Uniqueness
2-(4-Bromophenyl)-7-chloro-N-phenylquinazolin-4-amine is unique due to the specific combination of substituents on the quinazoline ring. The presence of both bromophenyl and chloro groups, along with the phenyl group on the nitrogen atom, imparts distinct chemical and biological properties to the compound, making it a valuable molecule for research and development.
特性
CAS番号 |
405932-32-3 |
|---|---|
分子式 |
C20H13BrClN3 |
分子量 |
410.7 g/mol |
IUPAC名 |
2-(4-bromophenyl)-7-chloro-N-phenylquinazolin-4-amine |
InChI |
InChI=1S/C20H13BrClN3/c21-14-8-6-13(7-9-14)19-24-18-12-15(22)10-11-17(18)20(25-19)23-16-4-2-1-3-5-16/h1-12H,(H,23,24,25) |
InChIキー |
XAXJKDNUMGGTBO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC2=NC(=NC3=C2C=CC(=C3)Cl)C4=CC=C(C=C4)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Chloro-6-(4-nitrophenyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B8729133.png)




![4-Hydroxy-6-oxo-3-phenyl-6,7-dihydro-thieno[2,3-b]pyridine-5-carboxylic acid ethyl ester](/img/structure/B8729154.png)








